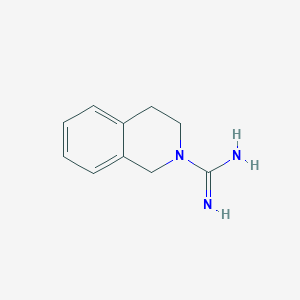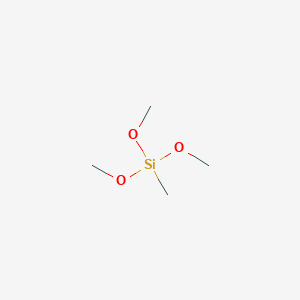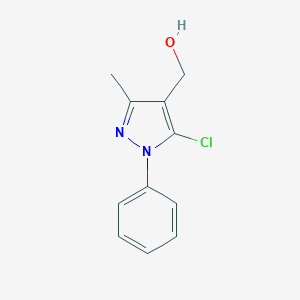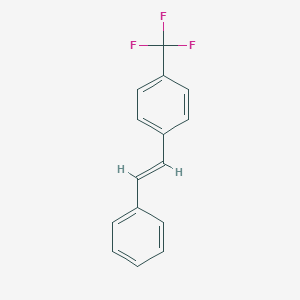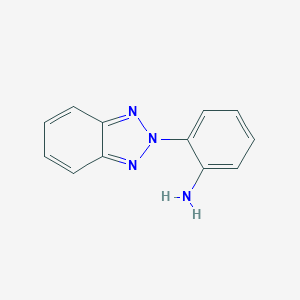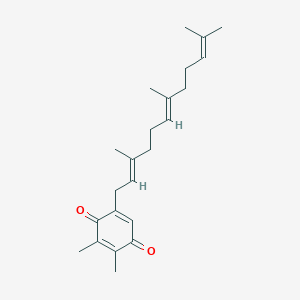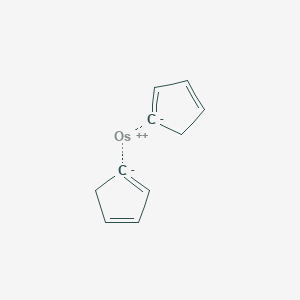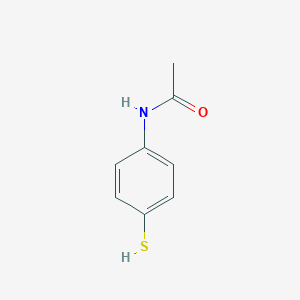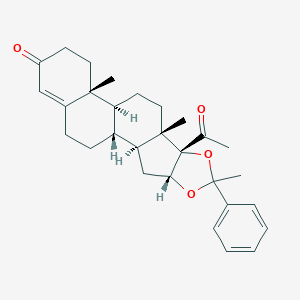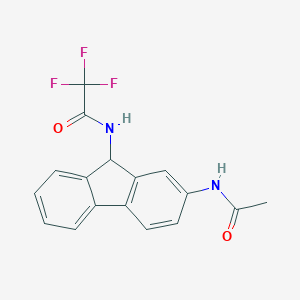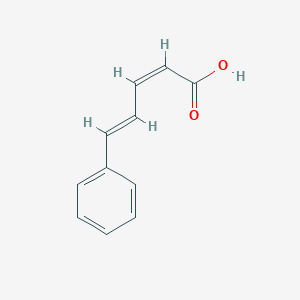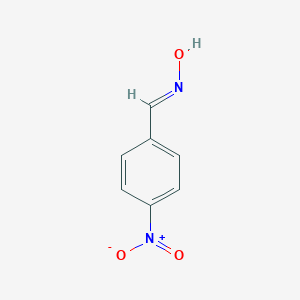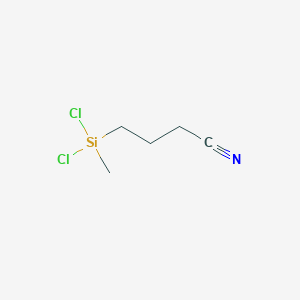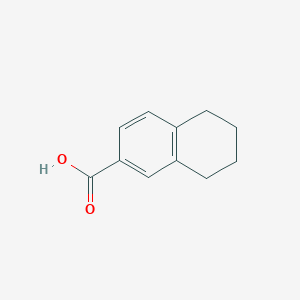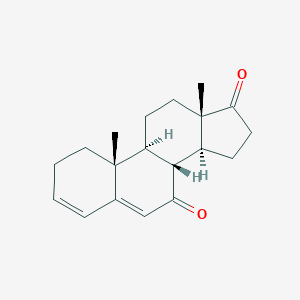
Androsta-3,5-dien-7,17-dion
Übersicht
Beschreibung
Arimistane ) is an androgenic anabolic steroid. Its chemical formula is C19H24O2. This compound is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA) . Arimistane has gained attention in the fitness and research communities due to its potential effects on hormonal balance and physique enhancement.
Wissenschaftliche Forschungsanwendungen
Arimistane hat vielfältige Anwendungen:
Hormonelles Gleichgewicht: Es wird auf sein Potenzial untersucht, Östrogen- und Testosteronspiegel zu modulieren.
Bodybuilding und Fitness: Einige Sportler verwenden es während der Post-Cycle-Therapie (PCT), um die natürliche Testosteronproduktion wiederherzustellen.
Forschung: Wissenschaftler untersuchen seine Auswirkungen auf die endokrine Funktion und den Stoffwechsel.
5. Wirkmechanismus
Der Mechanismus von Arimistane beinhaltet:
Aromatasehemmung: Es hemmt das Enzym Aromatase, wodurch die Umwandlung von Androgenen in Östrogen reduziert wird.
Modulation von Androgenrezeptoren: Es kann mit Androgenrezeptoren interagieren und so das Muskelwachstum und den Fettabbau beeinflussen.
Wirkmechanismus
Target of Action
Androsta-3,5-diene-7,17-dione, also known as Arimistane, is primarily targeted towards the aromatase enzyme . This enzyme is responsible for converting androgens (like testosterone) into estrogens . By inhibiting this enzyme, Arimistane effectively reduces the conversion of testosterone into estrogen .
Mode of Action
Arimistane acts as an aromatase inhibitor . It binds to the aromatase enzyme and inhibits its function, thereby reducing the conversion of testosterone into estrogen . This unique ability makes Arimistane a popular supplement among athletes and bodybuilders .
Biochemical Pathways
The primary biochemical pathway affected by Arimistane is the aromatase pathway . By inhibiting the aromatase enzyme, Arimistane disrupts the conversion of androgens to estrogens . This results in an increase in testosterone levels and a decrease in estrogen levels .
Pharmacokinetics
It’s known that arimistane is used as a dietary supplement, suggesting that it is orally bioavailable .
Result of Action
The inhibition of the aromatase enzyme by Arimistane leads to an increase in testosterone levels and a decrease in estrogen levels . This hormonal shift can potentially improve muscle strength, increase fat loss, and promote overall well-being .
Action Environment
The action of Arimistane can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other medications, could potentially affect the absorption and efficacy of Arimistane . More research is needed to fully understand these interactions .
Biochemische Analyse
Biochemical Properties
Androsta-3,5-diene-7,17-dione is a potent inhibitor of aromatase . Aromatase is an adrenal and adipose tissue enzyme catalyzing the conversion of androgens to estrogens, for example, testosterone to beta-estradiol . This increases the content of endogenous anabolic hormones and maintains a high level of endogenous testosterone .
Cellular Effects
Androsta-3,5-diene-7,17-dione has been found to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer .
Molecular Mechanism
The molecular mechanism of Androsta-3,5-diene-7,17-dione involves its role as an inhibitor of aromatase . This inhibition prevents the conversion of androgens to estrogens, thereby increasing the levels of endogenous anabolic hormones and testosterone .
Temporal Effects in Laboratory Settings
It is known that high dosages of aromatase inhibitors like Androsta-3,5-diene-7,17-dione can over-suppress estrogen levels and lead to health problems .
Dosage Effects in Animal Models
The effects of Androsta-3,5-diene-7,17-dione vary with different dosages in animal models. For instance, female mice lacking a functional aromatase enzyme displayed underdeveloped external genitalia, uteri, and mammary glands, and arrested ovulation; whereas male mice presented with enlarged accessory sex glands and reduced sperm quality .
Metabolic Pathways
Androsta-3,5-diene-7,17-dione is involved in the metabolic pathway of steroid biosynthesis . It is the common precursor of the androgen and estrogen sex hormones . The primary pathway involves conversion of 17α-hydroxypregnenolone to DHEA by way of 17,20-lyase, with subsequent conversion of DHEA to Androsta-3,5-diene-7,17-dione via the enzyme 3β-hydroxysteroid dehydrogenase .
Vorbereitungsmethoden
Synthesewege:: Arimistane kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von 7-Keto-DHEA. Die Reaktion erfolgt typischerweise unter Verwendung starker Oxidationsmittel wie Chromsäure oder Pyridiniumchlorchromat unter kontrollierten Bedingungen.
Industrielle Produktion:: Obwohl Arimistane nicht in industriellem Maßstab produziert wird, ist es als analytischer Referenzstandard für Forschungszwecke erhältlich.
Analyse Chemischer Reaktionen
Reaktionen:: Arimistane unterliegt verschiedenen Reaktionen, darunter:
Oxidation: Umwandlung der 3,5-Dien-Doppelbindung in eine Ketongruppe.
Reduktion: Reduktion der Ketongruppe zu einer Hydroxylgruppe.
Substitution: Alkylierung oder Acylierung an verschiedenen Positionen.
Oxidation: Chromsäure, Pyridiniumchlorchromat.
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitution: Alkylhalogenide, Acylchloride.
Hauptprodukte:: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Oxidation ergibt Arimistane, während Reduktion seine reduzierte Form erzeugt.
Vergleich Mit ähnlichen Verbindungen
Arimistane zeichnet sich durch seine einzigartige Kombination aus Aromatasehemmung und androgenen Wirkungen aus. Zu ähnlichen Verbindungen gehören:
Letrozol: Ein weiterer Aromatasehemmer.
Exemestan: Wird zur Behandlung von Brustkrebs eingesetzt.
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOTNMSJDQVEE-ZENYQMPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420-49-1 | |
| Record name | Androsta-3,5-diene-7,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Androsta-3,5-diene-7,17-dione and where has it been found?
A1: Androsta-3,5-diene-7,17-dione, sometimes referred to as Arimistane, is a synthetic steroid compound. It has been detected as an unlisted ingredient in dietary supplements marketed for "performance enhancement". [, ]
Q2: How is Androsta-3,5-diene-7,17-dione identified in complex mixtures?
A2: Several analytical techniques are employed to identify Androsta-3,5-diene-7,17-dione. Initial screening often involves liquid chromatography-mass spectrometry (LC-MS) which can detect compounds with steroid-like spectral characteristics. [] Confirmation of its presence is achieved through a combination of techniques including:
- High performance liquid chromatography with ultraviolet detection (HPLC-UV): This method is used for separating and isolating the compound from other components in a mixture. []
- Gas chromatography with simultaneous Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS): Provides structural information and molecular weight confirmation. []
- Liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS): Offers precise mass measurement for definitive identification. []
- Nuclear magnetic resonance (NMR): Reveals detailed structural information about the compound. []
Q3: Can Androsta-3,5-diene-7,17-dione be formed unintentionally during analytical procedures?
A3: Yes, research indicates that Androsta-3,5-diene-7,17-dione can be generated as an artifact during the analysis of related compounds. This occurs specifically during the derivatization process of 7-oxo-dehydroepiandrosterone (7-oxo-DHEA) and 7α-hydroxy-DHEA with trimethylsilyl (TMS) reagents commonly used in gas chromatography. [] The formation of Androsta-3,5-diene-7,17-dione under these conditions highlights the importance of careful interpretation of analytical data and the need for appropriate controls to differentiate true positives from artifacts.
Q4: What factors can influence the formation of Androsta-3,5-diene-7,17-dione as an analytical artifact?
A4: Several factors have been identified that can contribute to the unintentional formation of Androsta-3,5-diene-7,17-dione during analysis:
- Derivatization reagent: The use of N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) for derivatization is a key factor. []
- Reaction temperature: Elevated temperatures during derivatization can promote the formation of Androsta-3,5-diene-7,17-dione. []
- Gas chromatography inlet: The type of inlet used in the gas chromatography system, such as split/splitless or multimode inlets, can also influence artifact formation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


